molecular formula C12H20N2O3 B1337523 1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 5770-40-1

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B1337523
CAS No.: 5770-40-1
M. Wt: 240.3 g/mol
InChI Key: PGGFJIYMMRZEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and chemical importance. This compound, specifically, is characterized by its three carbonyl groups at positions 2, 4, and 6 of the pyrimidine ring, and butyl groups attached at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through various methods. One common approach involves the condensation of urea with malonic acid derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and catalysts to increase yield and efficiency. The reaction conditions are optimized to ensure the complete conversion of starting materials and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with nucleic acids and proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbarbituric acid: Similar in structure but with methyl groups instead of butyl groups.

    1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains cyclohexyl groups instead of butyl groups.

    2,4,6(1H,3H,5H)-Pyrimidinetrione: Lacks the butyl groups and is a simpler structure.

Uniqueness

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-dibutyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGFJIYMMRZEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC(=O)N(C1=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453930
Record name 1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5770-40-1
Record name 1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.